molecular formula C17H30BrN B092792 1-Dodecylpyridinium bromide CAS No. 104-73-4

1-Dodecylpyridinium bromide

Cat. No. B092792
CAS RN: 104-73-4
M. Wt: 328.3 g/mol
InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M
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Description

1-Dodecylpyridinium bromide is a chemical compound with the linear formula C17H30BrN . Its CAS number is 104-73-4 . It has a molecular weight of 328.339 .


Synthesis Analysis

The title compound was synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours . Excess pyridine was removed under reduced pressure and the resulting solid was dissolved in a minimum of CHCl3 .


Molecular Structure Analysis

The molecular structure of 1-Dodecylpyridinium bromide is C17H30BrN . The crystal structure of 1-dodecylpyridin-1-ium bromide monohydrate has been studied . The asymmetric unit of the title crystal structure is shown in the figure .


Physical And Chemical Properties Analysis

1-Dodecylpyridinium bromide has a molecular formula of C17H30BrN . Its average mass is 328.331 Da and its monoisotopic mass is 327.156158 Da .

Scientific Research Applications

  • Phase Behavior and Liquid Crystal Formation : Research by Edlund et al. (1997) explored the ternary phase equilibria of 1-dodecylpyridinium bromide with dodecanol and water, observing the formation of different phases like normal micellar, hexagonal liquid crystalline, cubic, lamellar, and reverse hexagonal phases. This study highlights the surfactant's potential in forming diverse liquid crystalline structures (Edlund, Bydén, Lindström, & Khan, 1997).

  • Interaction with Proteins : Wasylewski (1979) investigated the interaction between 1-dodecylpyridinium bromide and various proteins like haemoglobin and myoglobin. The study found that the surfactant influences the protein conformation, particularly impacting alpha-helix structures (Wasylewski, 1979).

  • Electrochemical Properties : Hromadová et al. (2011) conducted a study on the electrochemical reduction of 1-dodecylpyridinium bromide in aprotic solvents, revealing insights into its reduction mechanism and adsorption phenomena, even in non-aqueous solvents. This research is crucial for understanding the surfactant's behavior in electrochemical processes (Hromadová, Pospíšil, Sokolová, & Kolivoška, 2011).

  • Surface Tension Studies : Abdulin, Kochurova, and Rusanov (1997) focused on the surface tension of aqueous 1-dodecylpyridinium bromide solutions. Their study provided insights into the dynamic and equilibrium surface tensions at various concentrations and temperatures, which is essential for applications involving surface-active agents (Abdulin, Kochurova, & Rusanov, 1997).

  • Thermal Properties and Micellization : Galán et al. (2002) examined the thermal properties of 1-dodecylpyridinium bromide, determining critical micelle concentration and various thermal parameters. This study is important for applications where temperature and micellization behavior are critical factors (Galán, Gonzáles-Pérez, Del Cactillo, & Rodríguez, 2002).

  • Corrosion Inhibition : Hegazy et al. (2016) evaluated novel cationic surfactants, including 1-dodecylpyridinium bromide, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. This application is crucial for industrial maintenance and safety (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Safety And Hazards

1-Dodecylpyridinium bromide is classified as a skin irritant (category 2) and can cause serious eye damage (category 1) . It is fatal if inhaled .

properties

IUPAC Name

1-dodecylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWPUCNFMVBBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide)
Record name Laurosept
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DSSTOX Substance ID

DTXSID00883294
Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Dodecylpyridinium bromide

CAS RN

104-73-4
Record name Dodecylpyridinium bromide
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Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Record name Pyridinium, 1-dodecyl-, bromide (1:1)
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Record name 1-dodecylpyridinium bromide
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Synthesis routes and methods I

Procedure details

Equimolar amounts of 1-bromo-dodecane (249.2 g) and pyridine (79.1 g) are placed in a glass, three-necked, round bottom flask equipped with a heating means, a stirring means, and a condensing means. Then 82.1 g of isopropanol are added to the flask as a solvent. The contents of the vessel are heated to reflux with constant stirring. Reflux is maintained for six hours. Analysis of the reaction mixture indicates that the reaction is approximately 100 percent complete.
Quantity
249.2 g
Type
reactant
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
82.1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dodecyl pyridinium bromide (DDPB) was prepared in a stirred three neck flask (250 ml) fitted with a reflux condenser and a type j thermocouple probe. Heat was supplied by a Glascol mantel controlled with an IR2 digital temperature controller. In each test, 64.2 grams of alcohol, glycol or glycol ether, 20.7 grams of pyridine (0.26 mole) and 65.1 grams (0.26 mole) of 1-bromo dodecane were placed in the flask. The flask was heated with stirring to 85° C. An exotherm was encountered which caused the temperature to rise to about 100° C. The temperature controller was adjusted to 95° C. and this temperature was maintained throughout the preparation. At set times, samples were drawn and the bromide concentration was determined on a Mettler Model 25 autotitrator using the chloride specific ion silver nitrate method. The reaction was terminated when the bromide concentration reached 96% of the theoretical value.
[Compound]
Name
IR2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
64.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20.7 g
Type
reactant
Reaction Step Five
Quantity
65.1 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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